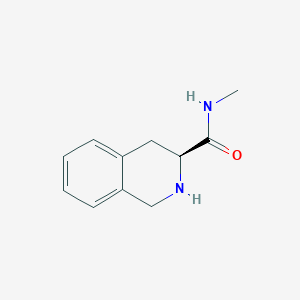

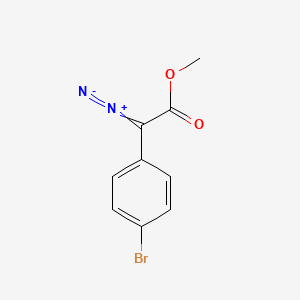

Methyl 2-(4-bromophenyl)-2-diazoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

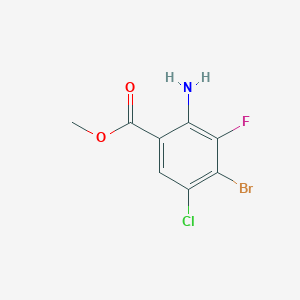

“Methyl 2-(4-bromophenyl)-2-diazoacetate” is a compound useful in organic synthesis . It is a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of similar compounds involves a reliable one-step synthesis of a moderately complex structure . The process includes the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Molecular Structure Analysis

The molecular structures of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions of similar compounds involve a reliable one-step synthesis of a moderately complex structure . This process illustrates the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 122-124°C, a predicted boiling point of 334.2±17.0 °C, and a predicted density of 1.456±0.06 g/cm3 .Applications De Recherche Scientifique

Catalytic Applications in CO2 Fixation

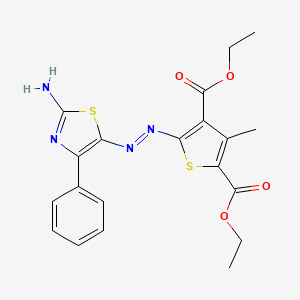

Methyl 2-(4-bromophenyl)-2-diazoacetate, as a component of azo-containing Schiff base metal complexes, has been utilized in the chemical fixation of CO2 into cyclic carbonates. These metal complexes, formed by the coordination of the N and O atoms of the ligands to the metal, exhibit good thermal stability and serve as catalysts in this process, highlighting their potential in carbon capture and utilization strategies (Ikiz et al., 2015).

Synthesis of Bromophenol Derivatives

In the realm of organic synthesis, the compound has been involved in the synthesis of bromophenol derivatives with cyclopropyl moieties. These derivatives have shown efficacy as inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase, suggesting their potential application in treating neurological disorders like Alzheimer's and Parkinson's disease (Boztaş et al., 2019).

Cyclopropanation Reactions

This compound has been studied for its role in cyclopropanation reactions. Such reactions are essential in synthetic chemistry for creating cyclopropane rings, a common structural motif in many bioactive molecules. Research on the mechanisms of these reactions provides valuable insights into the reactivity and potential applications of these compounds in synthesizing complex molecular architectures (Yueh & Bauld, 1997).

Intramolecular Cyclopropanation

The compound has also been used in enantioselective intramolecular cyclopropanations of allylic and homoallylic diazoacetates. These reactions, catalyzed by chiral dirhodium(II) carboxamide catalysts, produce cyclopropanation products with high yields and enantioselectivity, making them valuable for the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals (Doyle et al., 1995).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(4-bromophenyl)-2-diazoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-2-4-7(10)5-3-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWBXRZMMASSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2789770.png)

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2789771.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2789780.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-nitrophenyl)amino)formamide](/img/structure/B2789784.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2789785.png)